Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Description
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a bicyclic organic compound featuring a partially hydrogenated naphthalene scaffold. Key functional groups include:
- A tert-butoxycarbonyl (Boc)-protected amino group at position 6, which enhances stability during synthetic processes .
- A potassium carboxylate at position 1, conferring high aqueous solubility due to ionic character.
This compound is primarily used as a pharmaceutical intermediate, particularly in peptide synthesis and drug discovery, where the Boc group serves as a temporary protective moiety for amines .
Properties
IUPAC Name |
potassium;6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4.K/c1-16(2,3)21-15(20)17-11-7-8-12-10(9-11)5-4-6-13(12)14(18)19;/h4-6,11H,7-9H2,1-3H3,(H,17,20)(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINUCPZGRQACHO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC=C2C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl (BOC) group. The BOC group is introduced under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents can be used to oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its BOC-protected amino group makes it a versatile intermediate in organic synthesis.
Biology: The compound may have potential applications in biological studies, particularly in the development of new drugs or biochemical tools. Its ability to undergo various reactions makes it useful for probing biological systems.
Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic potential. The presence of the carboxylate group suggests possible interactions with biological targets.
Industry: In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.
Mechanism of Action
The mechanism by which Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate exerts its effects would depend on its specific application. For example, in drug development, it might interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system or industrial process .
Comparison with Similar Compounds
Methyl 6-(Aminomethyl)-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate (CAS: 2089650-54-2)
- Substituents: Aminomethyl group at position 6 (unprotected primary amine). Methyl ester at position 2.
- Key Differences :
- The absence of a Boc group makes the amine highly reactive, necessitating careful handling under inert conditions.
- The methyl ester reduces aqueous solubility compared to the potassium carboxylate in the target compound.
- Applications : Suitable for further derivatization via amine- or ester-based reactions .
6-[(1H-Imidazol-1-yl)methyl]-5,6,7,8-Tetrahydronaphthalene-2-Carboxylic Acid
- Substituents :
- Imidazole-methyl group at position 4.
- Carboxylic acid at position 2.
- The carboxylic acid group (protonated form) results in moderate solubility, unlike the ionic potassium carboxylate.
- Applications: Potential use in coordination chemistry or as a bioactive scaffold due to imidazole’s role in enzymatic interactions .
6-((tert-Butoxycarbonyl)amino)-5,6,7,8-Tetrahydronaphthalene-1-Carboxylic Acid
- Substituents: Boc-protected amino group at position 6 (identical to the target compound). Carboxylic acid at position 1 (free acid form).
- Key Differences :
- The absence of a potassium ion reduces solubility in polar solvents.
- Requires basic conditions for salt formation to enhance bioavailability.
- Applications : Intermediate in synthesizing the potassium salt or other derivatives .
Comparative Data Table
Research Findings and Functional Implications
- Solubility : The potassium carboxylate group in the target compound enhances solubility in polar solvents, making it advantageous for biological assays or aqueous-phase reactions compared to methyl esters or free acids .
- Stability : The Boc group provides stability during neutral or basic synthetic steps but is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection .
- Reactivity: Compounds with unprotected amines (e.g., aminomethyl derivative) are prone to oxidation or unwanted side reactions, requiring stringent handling .
Biological Activity
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a complex organic compound that exhibits notable biological activities. This compound features a unique structural arrangement characterized by a tetrahydronaphthalene core and a tert-butoxycarbonyl (BOC) protected amino group, which enhances its reactivity and potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies, including synthesis methods, biological mechanisms, and comparative analyses with similar compounds.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Protection of the Amino Group : The amino group is protected using the BOC group, which is introduced under aqueous conditions with di-tert-butyl dicarbonate in the presence of sodium hydroxide.
- Formation of Carboxylate : The carboxylic acid moiety is converted into its potassium salt form through neutralization with potassium hydroxide.
Chemical Structure
The chemical structure can be represented as follows:
- IUPAC Name : Potassium; 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylate
- Molecular Formula : C16H21NO4K
- InChI Key : InChI=1S/C16H21NO4.K/c1-16(2,3)21-15(20)17-11-7-8-12-10(9-11)5-4-6-13(12)14(18)19;/h4-6,11H,7-9H2,1-3H3,(H,17,20)(H,18,19);/q;+1/p-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The BOC protection allows for selective reactions that can modulate enzyme activity or receptor binding.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar tetrahydronaphthalene derivatives. For instance:
- In vitro Studies : Compounds derived from tetrahydronaphthalenes have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL for certain derivatives against strains like E. coli and Staphylococcus aureus .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2a | 31.25 | E. coli |
| 2b | 62.5 | S. aureus |
| 2c | 125 | B. cereus |
Antitumor Activity
Tetrahydronaphthalene derivatives have also been investigated for their antitumor properties. These compounds can inhibit key enzymes involved in cancer cell proliferation:
- Enzyme Inhibition : Some derivatives have been shown to inhibit BRAF(V600E), EGFR, and other targets critical in tumorigenesis .
Case Studies
Several case studies have documented the efficacy of related compounds in various biological assays:
- Antifungal Activity : A derivative exhibited significant antifungal effects against common pathogens with MIC values lower than those of standard antifungal agents.
- Anti-inflammatory Properties : Compounds similar to this compound demonstrated the ability to reduce nitric oxide production in inflammatory models .
Similar Compounds
The compound shares structural similarities with other BOC-protected amines and carboxylates. Notably:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | BOC protected amine | Antimicrobial |
| Compound B | Tetrahydronaphthalene derivative | Antitumor |
These comparisons highlight the versatility of the BOC protection strategy in enhancing biological activity across a range of chemical frameworks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
